1-[4-Amino-5-(1-hydroxyethyl)-1,2,4-triazol-3-yl]ethanol
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Overview
Description
1-[4-Amino-5-(1-hydroxyethyl)-1,2,4-triazol-3-yl]ethanol is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
The synthesis of 1-[4-Amino-5-(1-hydroxyethyl)-1,2,4-triazol-3-yl]ethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via an alkylation reaction using ethylene oxide or a similar reagent.
Amination: The amino group can be introduced through a nucleophilic substitution reaction using ammonia or an amine source.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-[4-Amino-5-(1-hydroxyethyl)-1,2,4-triazol-3-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or other derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-Amino-5-(1-hydroxyethyl)-1,2,4-triazol-3-yl]ethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[4-Amino-5-(1-hydroxyethyl)-1,2,4-triazol-3-yl]ethanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyethyl groups allow the compound to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-[4-Amino-5-(1-hydroxyethyl)-1,2,4-triazol-3-yl]ethanol can be compared with other triazole derivatives, such as:
1,2,4-Triazole: A simpler triazole compound without the amino and hydroxyethyl groups.
Fluconazole: A triazole antifungal drug with a similar triazole ring structure but different substituents.
Voriconazole: Another triazole antifungal with a more complex structure.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other triazole derivatives.
Properties
IUPAC Name |
1-[4-amino-5-(1-hydroxyethyl)-1,2,4-triazol-3-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O2/c1-3(11)5-8-9-6(4(2)12)10(5)7/h3-4,11-12H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXDXBMIJJFJMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(N1N)C(C)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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